Cas no 41191-07-5 (7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one)

7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one structure
41191-07-5 structure
Product Name:7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one
CAS No:41191-07-5
MF:C15H13FN2OS
MW:288.339925527573
CID:2668062
Update Time:2023-08-06

7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one Chemical and Physical Properties

Names and Identifiers

    • 7-Ethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one
    • 7-ethyl-5-(2-fluorophenyl)-3,4-dihydrothieno[2,3-e][1,4]diazepin-2-one
    • 7-ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one
    • 5-(2-Fluoroethyl)-7-ethyl-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one
    • 2H-Thieno(2,3-e)(1,4)diazepin-2-one, 1,3-dihydro-7-ethyl-5-(o-fluorophenyl)-
    • 7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one
    • Inchi: 1S/C15H13FN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19)
    • InChI Key: OIUXDRAIBZLJAE-UHFFFAOYSA-N
    • SMILES: S1C(CC)=CC2C(C3C=CC=CC=3F)=NCC(NC1=2)=O
    • BRN: 1012576

Computed Properties

  • Exact Mass: 288.073
  • Monoisotopic Mass: 288.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 69.7

Experimental Properties

  • Density: 1.36
  • Boiling Point: 484°C at 760 mmHg
  • Flash Point: 246.5°C
  • Refractive Index: 1.663

7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00CUVU-1mg
7-Ethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one
41191-07-5 ≥98%
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$193.00 2024-05-02
1PlusChem
1P00CUVU-5mg
7-Ethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one
41191-07-5 ≥98%
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